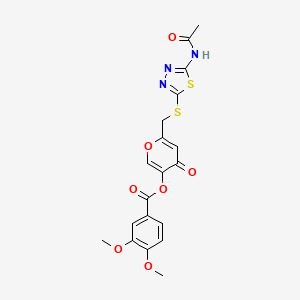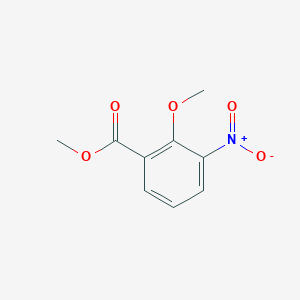
Carbamate de (3-(furan-3-yl)pyrazin-2-yl)méthyle 2-morpholinoéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate, also known as ETP-46464, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate works by inhibiting the activity of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, survival, and differentiation (Mori et al., 2015). By inhibiting the activity of CK2, 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate can induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells (Sakamoto et al., 2014).
Biochemical and Physiological Effects
Studies have shown that 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of tumors in animal models (Mori et al., 2015; Sakamoto et al., 2014). Additionally, 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent (Takahashi et al., 2012).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate is its specificity for CK2, which reduces the risk of off-target effects. Additionally, 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent (Takahashi et al., 2012). However, one limitation of 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate is its low solubility in water, which can make it difficult to administer in vivo (Mori et al., 2015).
Orientations Futures
Future research on 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate could explore its potential as a therapeutic agent for other types of cancer, as well as its potential as a treatment for other inflammatory diseases. Additionally, further studies could investigate ways to increase the solubility of 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate to improve its administration in vivo. Finally, research could explore the potential of 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate as a tool for studying the role of CK2 in various cellular processes.
Conclusion
In conclusion, 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. Its specificity for CK2, low toxicity, and potential as a treatment for cancer and inflammatory diseases make it an attractive candidate for further research. However, its low solubility in water is a limitation that must be addressed in future studies.
Méthodes De Synthèse
The synthesis of 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate involves the reaction of 3-(furan-3-yl)pyrazin-2-ylmethanol with morpholine and di-tert-butyl dicarbonate, followed by the deprotection of the resulting intermediate with trifluoroacetic acid. The final product is obtained after purification via column chromatography (Takahashi et al., 2012).
Applications De Recherche Scientifique
Recherche anticancéreuse
Le cancer reste un défi de santé mondiale, et de nouveaux médicaments sont essentiels pour son traitement. Les chercheurs ont exploré le rôle des protéines tyrosine phosphatases (PTP) dans la progression du cancer. Plus précisément, la protéine SHP2, un membre de la famille des PTP, est étroitement liée aux voies du cancer . L'inhibiteur allostérique SHP099 (un composé à base de pyrazine) s'est montré prometteur pour inhiber l'activité de SHP2, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.
Agent aromatisant dans l'industrie alimentaire
Propionate d'éthyle 3-(furan-2-yl) : , un composé apparenté, trouve une utilisation comme agent aromatisant dans l'industrie alimentaire. Bien qu'il ne soit pas directement le même que notre composé cible, il met en évidence l'impact sensoriel potentiel de la fraction furane .
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-16(24-10-6-20-4-8-22-9-5-20)19-11-14-15(18-3-2-17-14)13-1-7-23-12-13/h1-3,7,12H,4-6,8-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDXFVLEKLISHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

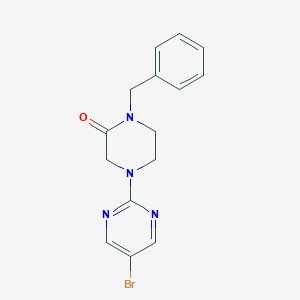
![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)
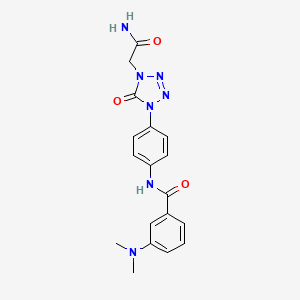
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
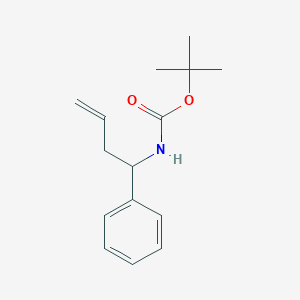
![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)

![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2395977.png)
![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
